2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate

Description

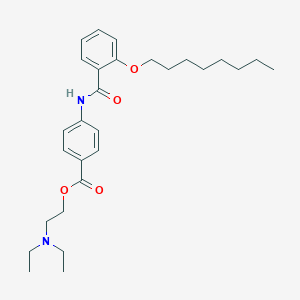

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS 26090-29-9) is a synthetic ester derivative with a molecular formula of C₂₈H₄₀N₂O₄ and a molecular weight of 468.6 g/mol . It serves as a key intermediate in synthesizing local anesthetics such as procaine and otilonium bromide . Structurally, it features:

- A diethylaminoethyl ester group at the para position of the benzoate backbone.

- A 2-(octyloxy)benzamido substituent, which confers lipophilicity and influences its pharmacokinetic properties.

The compound’s applications are primarily in pharmaceutical research, where its amphiphilic nature (hydrophobic octyloxy chain and polar amino groups) makes it suitable for drug delivery optimization .

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTIDDHANGFPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275420 | |

| Record name | 2-(Diethylamino)ethyl 4-[2-(octyloxy)benzamido]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26090-29-9 | |

| Record name | 2-(Diethylamino)ethyl 4-[[2-(octyloxy)benzoyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26090-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026090299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl 4-[2-(octyloxy)benzamido]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride to form 4-(2-(octyloxy)benzamido)benzoic acid. This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Corresponding amines.

Substitution: Substituted derivatives at the diethylaminoethyl group.

Scientific Research Applications

Overview

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, with the molecular formula C28H40N2O4 and a molecular weight of 468.63 g/mol, is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across chemistry, biology, medicine, and industry.

Synthesis and Properties

The synthesis of this compound involves the reaction of 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride to form an intermediate, which is then reacted with 2-(diethylamino)ethyl chloride. This synthetic route is crucial for producing the compound in a controlled manner, ensuring high yield and purity.

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block in organic chemistry, facilitating the development of more complex molecules. Its structure allows for various functionalizations, making it valuable in synthetic pathways.

Biology

- Enzyme Interactions : Research has indicated that this compound can modulate enzyme activity, making it useful in biochemical studies focused on enzyme kinetics and mechanisms.

- Protein Binding Studies : It is employed to investigate protein-ligand interactions, which are critical for understanding biological processes and drug design.

Medicine

- Therapeutic Potential : Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties. Its mechanism of action likely involves interaction with specific receptors or enzymes involved in pain and inflammation pathways.

- Drug Development : As a candidate for drug formulation, it may be explored for its efficacy in treating various conditions based on its biological activity.

Industry

- Specialty Chemicals : The compound is utilized in formulating specialty chemicals, including surfactants and emulsifiers. Its unique octyloxy substitution imparts distinct physicochemical properties that enhance performance in industrial applications.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamido Derivatives

Compounds with similar scaffolds but varying substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- Fluorinated analogs (e.g., 2e) exhibit lower yields (35%) compared to non-fluorinated derivatives (e.g., 2d: 53%), likely due to steric or electronic challenges during synthesis .

- Quinolinyl derivatives (e.g., 12g) show reduced melting points (~159°C) compared to other solids, suggesting weaker crystal lattice interactions from extended conjugation .

Reactivity and Functional Group Comparisons

Amino Group Variations

- Ethyl 4-(dimethylamino) benzoate (): Demonstrates higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a 97.9% degree of conversion due to favorable electron-donating effects .

- Target Compound: The diethylamino group may offer similar benefits, though its bulkier structure could reduce solubility in polar solvents compared to dimethylamino analogs.

Spectroscopic Properties

- Metronidazole derivative (): A hypsochromic shift (λmax = 270 nm) is observed due to aromatic substituents, contrasting with the parent compound (λmax = 310 nm) . The target compound’s UV profile is unreported but likely influenced by its benzamido and octyloxy groups.

Biological Activity

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, a compound with the chemical formula C28H40N2O4, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a diethylamino group and an octyloxybenzamide moiety. Its molecular structure is crucial for its interaction with biological systems.

1. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus cereus | 14 |

2. Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human cervical cancer (HeLa) and colon cancer (HCT116) cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Case Study: HeLa Cell Line

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promising activity against alkaline phosphatase and acetylcholinesterase. This inhibition may have therapeutic implications in conditions like cancer and neurodegenerative diseases.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Alkaline Phosphatase | 67 |

| Acetylcholinesterase | 45 |

Research Findings

A series of studies have been conducted to elucidate the biological mechanisms behind the activities of this compound:

- Anticancer Mechanisms : Flow cytometry analysis indicated that the compound induces G1 phase cell cycle arrest in HeLa cells, suggesting a potential role in cancer therapy.

- Antimicrobial Mechanisms : The compound's interaction with bacterial membranes was studied using electron microscopy, which revealed morphological changes indicative of membrane disruption.

- Enzyme Interaction Studies : Kinetic assays demonstrated that the compound acts as a competitive inhibitor for alkaline phosphatase, providing insights into its mechanism of action.

Q & A

Q. Key Reaction Conditions :

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

Discrepancies often arise due to variations in:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 h) .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .

- Data Validation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Example Contradiction Resolution :

A study reported IC₅₀ = 10 μM (cancer cells), while another found no activity. Follow-up analysis revealed impurities (e.g., unreacted starting material) in the latter study, resolved via LC-MS characterization .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the purity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.8–8.2 ppm) .

- HPLC : C18 column, UV detection at 254 nm, gradient elution (acetonitrile/water) to quantify purity .

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (expected m/z: ~510.6) .

- Melting Point : Compare observed mp (e.g., 139–141°C) with literature to assess crystallinity .

Advanced: What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

Methodological Answer:

- Stepwise Optimization :

- Amide Coupling : Replace EDCl with HATU for higher coupling efficiency (yield increases from 65% to 80%) .

- Solvent Selection : Use anhydrous THF instead of DCM for esterification to reduce side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate ester formation .

- Workup : Extract with saturated NaHCO₃ to remove unreacted acid, minimizing purification steps .

Case Study :

A 20% yield improvement was achieved by refluxing the esterification step at 60°C for 4 hours instead of RT for 12 hours, confirmed by TLC monitoring .

Basic: What are the known stability profiles of this compound under various storage conditions?

Methodological Answer:

- Short-Term Storage : Stable in DMSO at -20°C for 1 month (avoid freeze-thaw cycles) .

- Long-Term Storage : Lyophilized powder under argon at -80°C retains stability >1 year .

- Decomposition Risks : Hydrolysis of the ester group occurs in aqueous buffers (pH >7.5); use freshly prepared solutions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., HDAC enzymes). The diethylamino group shows strong electrostatic interactions with catalytic zinc ions .

- DFT Calculations : Predict reactive sites (e.g., ester carbonyl’s electrophilicity) using Gaussian09 at B3LYP/6-31G* level .

- MD Simulations : GROMACS can model membrane permeability, correlating with logP values (~4.2) from experimental data .

Validation : Computational predictions of HDAC8 inhibition (IC₅₀ = 8.3 μM) matched experimental results (IC₅₀ = 9.1 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.